molecular formula C11H15FN2O B2430445 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol CAS No. 2091542-70-8

3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol

Cat. No.: B2430445
CAS No.: 2091542-70-8
M. Wt: 210.252
InChI Key: OIWCZMXIAXESKW-UHFFFAOYSA-N
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Description

3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol is a chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a pyrrolidine scaffold, a saturated nitrogen heterocycle highly valued for its three-dimensional coverage and ability to explore pharmacophore space effectively due to sp³-hybridization and the stereochemical influence of its chiral centers . The molecule is substituted with a 5-fluoropyridinyl group, a common motif used to modulate the physicochemical properties and target affinity of research molecules. A closely related structural analogue, (3R)-3-ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol, has been identified in published research as a ligand in a crystal structure of the E3 ubiquitin-protein ligase TRIM21, suggesting potential research applications for this compound class in the study of ubiquitination pathways and protein-ligand interactions . Pyrrolidine derivatives are widely investigated for their diverse biological potential and are frequently utilized as versatile building blocks in the design and synthesis of novel biologically active compounds . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

3-ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-2-11(15)5-6-14(8-11)10-4-3-9(12)7-13-10/h3-4,7,15H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWCZMXIAXESKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(C1)C2=NC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common approach is to start with a suitable pyrrolidine precursor and introduce the ethyl and fluoropyridinyl groups through nucleophilic substitution reactions. The hydroxyl group can be introduced via oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine ring.

    Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluoropyridinyl group can introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug discovery.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the fluoropyridinyl group can interact with biological receptors or enzymes, potentially modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-1-(5-chloropyridin-2-yl)pyrrolidin-3-ol
  • 3-Ethyl-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol
  • 3-Ethyl-1-(5-iodopyridin-2-yl)pyrrolidin-3-ol

Uniqueness

The uniqueness of 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol lies in the presence of the fluoropyridinyl group, which can impart distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Biological Activity

3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol (CAS Number: 2091542-70-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and related research findings.

Structural Overview

The molecular formula of this compound is C12H14FN3O, with a molecular weight of approximately 225.25 g/mol. The compound features a pyrrolidine ring substituted with an ethyl group and a 5-fluoropyridine moiety, along with a hydroxyl group that enhances its reactivity and potential biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group can form hydrogen bonds, which may influence the compound's binding affinity to various receptors and enzymes. This interaction is crucial for modulating biological pathways and could lead to therapeutic effects .

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
  • Antimicrobial Activity : The presence of the fluorinated pyridine may enhance antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects against tumor cell lines
AntimicrobialPotential efficacy against bacterial infections
NeuroprotectiveModulation of neuroreceptors involved in CNS diseases

Synthesis Methods

The synthesis of this compound typically involves constructing the pyrrolidine ring followed by the introduction of substituents. Common synthetic routes include:

  • Nucleophilic Substitution : Introduction of the ethyl and fluoropyridinyl groups through nucleophilic substitution reactions.
  • Oxidation Reactions : The hydroxyl group can be introduced via oxidation methods, enhancing the compound's reactivity.

These methods highlight the versatility in synthesizing this compound and its derivatives, which may exhibit varied biological properties .

Case Studies and Research Findings

Recent studies have evaluated the biological activity of similar compounds and their derivatives. For instance, derivatives containing 1,2,4-oxadiazole rings have shown promising anticancer activity with IC50 values indicating significant potency against various cancer cell lines . This suggests that modifications to the structure of this compound could yield compounds with enhanced efficacy.

Table 2: Comparative IC50 Values from Related Studies

Compound NameIC50 Value (µM)Cancer Cell Line
Compound A (similar structure)12.8HeLa (cervical carcinoma)
Compound B (oxadiazole derivative)9.27OVXF899 (ovarian cancer)
This compoundTBDTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol, and what challenges arise in stereochemical control?

  • Methodology :

  • Route 1 : Nucleophilic substitution using 5-fluoropyridin-2-amine as a precursor, followed by alkylation with ethyl groups and cyclization to form the pyrrolidin-3-ol core.

  • Route 2 : Transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the fluoropyridyl group post-cyclization .

    • Challenges :
  • Stereochemical control at the hydroxyl-bearing carbon (C3) requires chiral auxiliaries or asymmetric catalysis.

  • Competing side reactions (e.g., over-alkylation) necessitate optimized temperature and solvent polarity .

    Key Reaction Parameters Route 1Route 2
    CatalystNonePd(PPh₃)₄
    Yield (%)45–5560–75
    Purity (HPLC)≥95%≥98%

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Methods :

  • NMR : Assign peaks for the ethyl group (δ 1.2–1.4 ppm, triplet) and fluoropyridyl protons (δ 8.1–8.3 ppm, doublet) .
  • X-ray Crystallography : Resolve stereochemistry at C3; compare with enantiomeric analogs (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol) .
  • HRMS : Validate molecular weight (C₁₁H₁₅FN₂O; calc. 210.11 g/mol).

Advanced Research Questions

Q. How can enantiomeric separation be achieved for this compound, and what are the implications for biological activity?

  • Separation Techniques :

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase; retention times differ by 2–3 minutes for enantiomers .
  • Enzymatic Resolution : Lipase-mediated acetylation selectively modifies one enantiomer .
    • Biological Implications :
  • Enantiomers may exhibit divergent binding affinities to targets (e.g., GPCRs or kinases). For example, (S)-enantiomers of similar pyrrolidinols show 10-fold higher activity in receptor assays .

Q. What experimental strategies address contradictory solubility data in polar vs. nonpolar solvents?

  • Approach :

  • Co-solvent Systems : Use DMSO/water mixtures (e.g., 20:80) to enhance aqueous solubility while retaining stability.
  • Salt Formation : React with HCl to generate a hydrochloride salt, improving solubility in polar solvents (e.g., PBS buffer) .
    • Data Reconciliation :
  • Conflicting literature reports often stem from pH-dependent solubility; conduct pH-solubility profiling (pH 2–9) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

  • Methodology :

  • Substituent Variation : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to probe steric effects.
  • Fluorine Scanning : Introduce additional fluorine atoms on the pyridine ring to enhance metabolic stability .
    • Assays :
  • Kinase inhibition profiles (e.g., IC₅₀ values against JAK2 or EGFR) using fluorescence polarization assays .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported metabolic stability across cell lines?

  • Root Cause :

  • Species-specific cytochrome P450 (CYP) isoforms metabolize the compound differently (e.g., human CYP3A4 vs. rat CYP2D6).
    • Mitigation :
  • Use human hepatocyte assays alongside recombinant CYP isoforms for cross-validation .

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